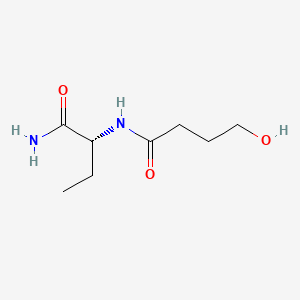
(2R)-2-(4-Hydroxybutanoylamino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(4-Hydroxybutanoylamino)butanamide is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration This compound features a butanamide backbone with a hydroxybutanoylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Hydroxybutanoylamino)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives and amines.
Formation of Amide Bond: The key step involves the formation of an amide bond between the butanoic acid derivative and the amine. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Hydroxybutanoyl Group Introduction: The hydroxybutanoyl group is introduced through a reaction with a suitable hydroxybutanoic acid derivative under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures.
化学反应分析
Types of Reactions
(2R)-2-(4-Hydroxybutanoylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学研究应用
(2R)-2-(4-Hydroxybutanoylamino)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-(4-Hydroxybutanoylamino)butanamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2S)-2-(4-Hydroxybutanoylamino)butanamide: The stereoisomer with (2S) configuration.
N-(4-Hydroxybutanoyl)butanamide: Lacks the specific stereochemistry.
4-Hydroxybutanamide: A simpler analogue without the butanoylamino group.
Uniqueness
(2R)-2-(4-Hydroxybutanoylamino)butanamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in drug design and synthesis.
属性
分子式 |
C8H16N2O3 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
(2R)-2-(4-hydroxybutanoylamino)butanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-7(12)4-3-5-11/h6,11H,2-5H2,1H3,(H2,9,13)(H,10,12)/t6-/m1/s1 |
InChI 键 |
ZGIMRWMZOPFQMV-ZCFIWIBFSA-N |
手性 SMILES |
CC[C@H](C(=O)N)NC(=O)CCCO |
规范 SMILES |
CCC(C(=O)N)NC(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















